molecular formula C10H6F2N2O B1333774 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 875664-59-8

3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1333774
CAS No.: 875664-59-8
M. Wt: 208.16 g/mol
InChI Key: WYPNQEHRMYDLFU-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative of high interest in medicinal and synthetic chemistry. It serves as a versatile building block for the development of novel bioactive molecules. Its structure features a pyrazole core substituted with an aldehyde group at the 4-position and a 3,5-difluorophenyl group at the 3-position, making it a valuable precursor for further chemical transformations, such as the synthesis of hydrazone derivatives . Pyrazole derivatives, in general, are recognized for their wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral properties . Specifically, hydrazone derivatives synthesized from 3,5-difluoropyrazole aldehydes have shown potent anticancer activity in pharmacological evaluations against cell lines such as A549 and MCF-7 . The compound can be efficiently synthesized via the Vilsmeier-Haack formylation reaction of the corresponding hydrazone precursor, achieving high yield and purity . This reagent is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-8-1-6(2-9(12)3-8)10-7(5-15)4-13-14-10/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPNQEHRMYDLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382469
Record name 5-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-59-8
Record name 5-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875664-59-8
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring under acidic conditions. The reaction conditions typically involve heating the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(3,5-Difluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(3,5-Difluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring with a 3,5-difluorophenyl substituent and an aldehyde functional group. The synthesis typically involves the reaction of 3,5-difluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is cyclized under acidic conditions to yield the pyrazole derivative. This process can be optimized using continuous flow reactors and advanced purification techniques to enhance yield and purity .

Medicinal Chemistry

Anticancer Activity : Research indicates that 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde exhibits notable anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer
  • Prostate Cancer

The compound induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways involved in cancer progression .

Anti-inflammatory Properties : The compound has demonstrated potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Comparative studies suggest that it may exhibit comparable efficacy to standard anti-inflammatory drugs .

Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including Bacillus cereus and Staphylococcus aureus. The difluorophenyl group enhances its binding affinity to microbial targets .

Agricultural Chemistry

The compound is also being explored for its potential applications in agrochemicals. Its ability to act as a herbicide or pesticide could be attributed to its unique chemical structure, which may interfere with specific biological processes in pests or weeds .

Data Summary

Biological ActivityTargetEffectReference
AnticancerMDA-MB-231Inhibition of proliferation
AntimicrobialBacillus cereusSignificant inhibition
Anti-inflammatoryTNF-α and IL-6Cytokine inhibition

Anticancer Evaluation

A study evaluated various pyrazole derivatives for their cytotoxic effects on cancer cell lines. Among these, this compound showed promising results against liver and breast cancer cells, indicating its potential as an effective anticancer agent .

Antimicrobial Testing

Another investigation focused on the antimicrobial properties of pyrazole derivatives against multiple bacterial strains. Modifications to the phenyl ring significantly impacted antimicrobial efficacy, with this compound exhibiting notable activity against resistant strains .

Mechanism of Action

The mechanism of action of 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The presence of the difluorophenyl group can enhance binding affinity and specificity to target proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s distinct 3,5-difluorophenyl group differentiates it from analogs. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physical Properties of Selected Pyrazole Analogs
Compound Name Substituents Molecular Formula Melting Point (°C) Synthesis Method Key Applications/Activity
3-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde 3,5-difluorophenyl C₁₀H₆F₂N₂O 203.1 Vilsmeier–Haack reaction Intermediate for SI79
3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 3-fluorophenyl C₁₀H₇FN₂O Not reported Unspecified Structural similarity (98%)
1-(2,4-Difluorophenyl)-3-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde 2,4-difluorophenyl, 2-methylphenyl C₁₇H₁₂F₂N₂O Not reported Unspecified Higher lipophilicity
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-dimethyl, phenyl C₁₂H₁₂N₂O Not reported Crystallographic study Structural analog

Electronic and Reactivity Differences

  • Fluorination Effects: The 3,5-difluorophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the formyl group compared to mono-fluorinated (e.g., 3-fluorophenyl) or non-fluorinated analogs. This increases reactivity in condensation or nucleophilic addition reactions .
  • Steric and Metabolic Stability : The symmetrical 3,5-difluoro substitution reduces metabolic degradation compared to asymmetric derivatives (e.g., 2,4-difluorophenyl), improving pharmacokinetic profiles in drug development .

Biological Activity

3-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-difluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized to yield the pyrazole ring under acidic conditions. Common solvents for this reaction include ethanol and acetic acid. Recent advancements have optimized these processes using continuous flow reactors and advanced purification techniques to enhance yield and purity .

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold, including this compound, exhibit notable anticancer activity. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer
  • Prostate Cancer

In vitro studies suggest that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. For instance, pyrazole derivatives have been tested against Bacillus cereus and Staphylococcus aureus, showing significant inhibition zones in agar diffusion assays. The presence of the difluorophenyl group is believed to enhance the compound's binding affinity to microbial targets .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Comparisons with standard anti-inflammatory drugs indicate that certain derivatives exhibit comparable or superior efficacy .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The aldehyde functional group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This mechanism is particularly relevant in cancer therapy where enzyme modulation can affect tumor growth.
  • Receptor Binding : The difluorophenyl moiety enhances binding affinity to various receptors involved in cellular signaling pathways. This property is crucial for its anticancer and anti-inflammatory effects .

Data Summary

Biological Activity Target Effect Reference
AnticancerMDA-MB-231Inhibition of proliferation
AntimicrobialBacillus cereusSignificant inhibition
Anti-inflammatoryTNF-α and IL-6Cytokine inhibition

Case Studies

  • Anticancer Evaluation : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on various cancer cell lines. Among them, this compound showed promising results against liver and breast cancer cells, indicating its potential as an anticancer agent .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyrazole derivatives against multiple bacterial strains. The results indicated that modifications to the phenyl ring significantly impacted antimicrobial efficacy, with this compound exhibiting notable activity against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier–Haack reaction. For example, (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine reacts with dimethylformamide (DMF) and excess phosphorus oxychloride (POCl₃) under reflux to yield the target aldehyde . Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent stoichiometry, and catalyst purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (>80%) and purity (>95%).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., difluorophenyl protons at δ ~6.8–7.2 ppm; aldehyde proton at δ ~9.8–10.2 ppm).
  • X-ray diffraction (XRD) : Single-crystal XRD resolves molecular geometry, bond lengths, and angles (e.g., pyrazole ring planarity, C=O bond length ~1.22 Å) .
  • FT-IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole N-H stretch (~3200 cm⁻¹).

Q. What are the primary applications of this compound in pharmacological research?

Pyrazole-4-carbaldehydes are intermediates for bioactive molecules. For instance, derivatives of similar compounds exhibit antioxidant and anti-inflammatory activity, evaluated via DPPH radical scavenging and COX-2 inhibition assays . The difluorophenyl group enhances metabolic stability and bioavailability, making it relevant in drug discovery for CNS disorders .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved during structural elucidation?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Cross-validation using multiple techniques is essential:

  • Dynamic NMR : Detects tautomeric equilibria (e.g., keto-enol forms) in solution.
  • DFT calculations : Compare theoretical NMR shifts (B3LYP/6-31G*) with experimental data .
  • Complementary XRD : Resolves static solid-state structures, clarifying ambiguities .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Challenges include poor crystal growth due to flexibility of the aldehyde group and solvent inclusion. Strategies:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Temperature gradients : Gradual cooling from 50°C to 4°C enhances nucleation.
  • SHELX refinement : Resolve disorder using constraints (e.g., ISOR, DELU) in SHELXL .

Q. How do electronic effects of the 3,5-difluorophenyl group influence reactivity in cross-coupling reactions?

Fluorine substituents act as strong electron-withdrawing groups, activating the pyrazole ring for nucleophilic aromatic substitution (SNAr) at the 4-position. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (80°C, 12h), achieving yields >70% . Computational studies (Hammett σ constants) predict regioselectivity based on fluorine’s meta-directing effects.

Q. What strategies are effective in analyzing degradation products under varying pH conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C.
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of aldehyde to carboxylic acid).
  • Kinetic modeling : Determine rate constants (k) and shelf-life using Arrhenius plots .

Methodological Considerations

Q. How can researchers optimize synthetic yields when scaling up from milligram to gram quantities?

  • Continuous flow chemistry : Reduces side reactions (e.g., aldehyde oxidation) by minimizing residence time.
  • In-line purification : Couple synthesis with automated flash chromatography.
  • Process analytical technology (PAT) : Monitor reaction progress via real-time FT-IR or Raman spectroscopy .

Q. What computational tools are recommended for predicting the compound’s solubility and stability?

  • COSMO-RS : Predict solubility in solvents (e.g., logP ~2.1 in DMSO).
  • Molecular dynamics (MD) : Simulate aggregation tendencies in aqueous buffers.
  • Quantum mechanical (QM) methods : Calculate redox potentials to assess oxidative stability .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in biological activity data across studies?

  • Standardized assays : Use identical protocols (e.g., IC₅₀ determination via MTT assay).
  • Metabolic profiling : Compare hepatic microsome stability (e.g., CYP450 isoforms).
  • Structural analogs : Test derivatives to isolate substituent effects .

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